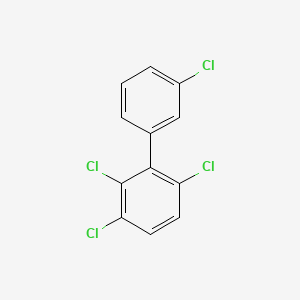

2,3,3',6-Tetrachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNAMGYIQPAXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074222 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-33-6 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBK5D49ZMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Source Apportionment of 2,3,3 ,6 Tetrachlorobiphenyl

Global and Regional Distribution Patterns in Environmental Compartments

The widespread distribution of PCBs across the globe is largely attributed to their volatilization and subsequent atmospheric transport, followed by deposition. cpcb.nic.in Being semi-volatile compounds, PCBs can be found in various environmental media, including air, water, soil, and sediment, far from their original sources. nih.govresearchgate.net

Atmospheric Presence and Gaseous/Particulate Partitioning

Occurrence in Aquatic Systems: Water Column and Sediment Matrices

In aquatic environments, PCBs partition between the water column and sediments. researchgate.net The extent of this partitioning is heavily influenced by the congener's water solubility and its tendency to adsorb to organic matter. epa.gov Higher chlorinated congeners tend to adsorb strongly to sediments, which act as a major sink and long-term reservoir for these compounds. nih.govwho.int Conversely, lower chlorinated PCBs are associated with relatively higher water solubility. researchgate.net

Studies have documented the presence of various PCB congeners in the sediments of contaminated sites, such as Woods Pond, Massachusetts, where microbial dechlorination processes alter the congener distribution over time. researchgate.netresearchgate.netacs.org For instance, research on anaerobic dechlorination in Woods Pond sediment slurries showed decreases in hexa- through nonachlorobiphenyls and corresponding increases in tri- and tetrachlorobiphenyls. researchgate.net While these studies confirm the presence of tetrachlorobiphenyls in sediments, specific concentration data for 2,3,3',6-tetrachlorobiphenyl (PCB 59) in water column and sediment matrices are not detailed in the provided research. However, its chemical properties suggest it would be found in both compartments, with a tendency to sorb to sediments and suspended particles. epa.govnih.gov

Detection in Terrestrial Environments: Soil and Vegetation

PCBs are persistent contaminants in terrestrial ecosystems, binding strongly to soil particles, particularly soils with high organic carbon content. nih.govcpcb.nic.inwho.int This strong sorption limits their migration to groundwater. nih.gov Volatilization from soil surfaces is a significant removal process, especially for lower-chlorinated congeners. nih.gov

PCBs can also be found in vegetation. Uptake into plants can occur from the soil, with accumulation tending to be higher in the roots than in the stems and foliage. cpcb.nic.in Additionally, vapor-phase PCBs can accumulate in the aerial parts of plants through transfer from the atmosphere. nih.gov The presence of this compound in soil and vegetation is expected due to these general PCB transport and partitioning mechanisms, although specific detection levels are not widely documented.

Bioaccumulation and Trophic Transfer Mechanisms within Ecological Systems

A key environmental concern with PCBs is their ability to bioaccumulate in living organisms and biomagnify up the food chain. cymitquimica.comebi.ac.ukebi.ac.ukresearchgate.netoup.comacs.org Due to their lipophilic (fat-loving) nature, PCBs readily accumulate in the fatty tissues of organisms. cymitquimica.comcpcb.nic.in

Uptake and Accumulation in Biota (e.g., lower trophic levels, invertebrates, fish)

PCBs enter the food web at lower trophic levels, such as through uptake by microorganisms and invertebrates from contaminated water and sediment. cpcb.nic.inoup.com These contaminants are then transferred to higher trophic levels, including fish, birds, and mammals, as they consume contaminated prey. epa.govresearchgate.netoup.com The efficiency of uptake and the potential for accumulation are congener-specific. epa.gov

Less chlorinated PCBs (with one to four chlorines) are generally taken up by organisms but are also more readily metabolized and eliminated. nih.gov In contrast, moderately chlorinated congeners, such as penta-, hexa-, and heptachlorobiphenyls, are both bioavailable and resistant to degradation, leading to the highest degrees of bioaccumulation. nih.gov As a tetrachlorobiphenyl, this compound falls into a category of congeners that are subject to bioaccumulation, though perhaps to a lesser extent than more highly chlorinated forms. nih.gov Studies have documented the accumulation of various PCB congeners in aquatic food webs, from insects to insectivorous birds like tree swallows. epa.govoup.com

Congener-Specific Bioaccumulation Factors

The potential for a chemical to accumulate in an organism is often quantified using bioconcentration factors (BCFs), which relate the concentration in the organism to that in the water, and bioaccumulation factors (BAFs), which consider uptake from all environmental sources, including food. nih.gov These factors are directly proportional to the lipid content of the organism and the chemical's octanol-water partition coefficient (Kow), a measure of its lipophilicity. nih.gov

For PCBs, BCFs can range widely, from the hundreds for lower chlorinated congeners to hundreds of thousands for tetra- to hexa-chlorinated congeners. nih.gov The Log Kow value for this compound (PCB 59) has been reported as 5.95, indicating a high potential for bioaccumulation. epa.gov This is consistent with the general observation that BAFs for PCBs tend to increase with the degree of chlorination. nih.gov Research on different water bird species has shown that biotransfer factors (BTFs) from fish to birds are congener-dependent. d-nb.info While specific BAF or BCF values for this compound were not explicitly detailed in the reviewed literature, its physicochemical properties strongly suggest it is subject to significant bioaccumulation in ecological systems. epa.gov

Table 1: Physicochemical Property of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Number | PCB 59 | nih.gov |

| CAS Registry No. | 74472-33-6 | epa.gov |

| Molecular Formula | C12H6Cl4 | nih.gov |

| Molecular Weight | 292.0 g/mol | nih.gov |

| Log Kow | 5.95 | epa.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2,2',3,3',5,5'6,6'-Octabromodiphenylether | BDE-202 |

| 2,2',3,3'4,4',5,5',6-Nonabromdiphenylether | BDE-206 |

| 2,2',3,3'4,4',5,6,6'-Nonabromodiphenylether | BDE-207 |

| 2,2',3,4,4',5'-Hexachlorobiphenyl | PCB 138 |

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) | PCB 52 |

| This compound | PCB 59 |

| 2,3,4,6-Tetrachlorobiphenyl | |

| 2,3,5,6-Tetrachlorobiphenyl (B164875) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD |

| 2,3',4,4',5-Pentachlorobiphenyl | PCB 118 |

| 2,4-dichlorobenzoyl peroxide | |

| 3,3',4,4',5-Pentachlorobiphenyl | PCB 126 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | PCB 169 |

| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 |

| Decabromodiphenylether | BDE-209 |

| Perfluorooctane sulfonic acid | PFOS |

| Polychlorinated biphenyl (B1667301) | PCB |

| Polychlorinated dibenzo-p-dioxins | PCDD |

| Polychlorinated dibenzofurans | PCDF |

Trophic Magnification Potential in Food Webs

The process of trophic magnification describes the increasing concentration of certain persistent chemicals in organisms at successively higher levels in a food web. The trophic magnification factor (TMF) is a key metric used to quantify this phenomenon; a TMF value greater than 1 indicates that a substance is biomagnifying. nih.govoup.com

For polychlorinated biphenyls, the potential for trophic magnification is well-established. nih.govmdpi.com Studies have consistently shown that PCBs, particularly those with higher degrees of chlorination and greater hydrophobicity (as indicated by the octanol-water partition coefficient, Log Kow), tend to have higher TMFs. nih.govacs.org As a tetrachlorobiphenyl, this compound (PCB 59) possesses four chlorine atoms, a characteristic that contributes to its persistence and lipophilicity, or its tendency to accumulate in fatty tissues. cpcb.nic.in

While specific TMF values for this compound are not extensively documented in all food web studies, the general principles of PCB bioaccumulation suggest it has the potential to biomagnify. For instance, a meta-analysis of TMFs for various PCB congeners in aquatic invertebrate-fish food webs found an average TMF of 3.14 for the entire PCB class. nih.gov Research on other tetrachlorobiphenyls, such as PCB 52, has also demonstrated trophic magnification in lake food webs. oup.com The biomagnification potential for PCBs with six chlorine atoms has been noted to exhibit the maximum trophic transfer capability. nih.gov Given its chemical structure, this compound is expected to accumulate in organisms and magnify as it moves up the food chain.

Table 1: Trophic Magnification Factors (TMFs) for Selected PCB Congeners in Aquatic Food Webs This table presents a range of TMF values for various PCB congeners to illustrate the general trend of biomagnification. A TMF greater than 1 indicates that the compound biomagnifies in the food web.

| PCB Congener Number | Degree of Chlorination | Example TMF Value | Food Web Type | Reference |

| PCB 52 | Tetrachloro- | >1 | Lake | oup.com |

| PCB 153 | Hexachloro- | 6 ± 7 | Lake | mdpi.com |

| Sum of PCBs | All Congeners | 1.52 | Estuary | nih.gov |

| Sum of PCBs | All Congeners | 3.14 | Global Aquatic | nih.gov |

Primary and Secondary Source Identification and Characterization

The presence of this compound in the environment is a result of its inclusion in commercial PCB mixtures and the subsequent release from various sources over many decades.

The primary sources of most PCBs, including this compound, are industrial in origin. From the 1930s until their ban in many countries in the 1970s, PCBs were manufactured and sold under various trade names, with "Aroclor" being the most common in the United States. cdc.govepa.gov These commercial products were not single congeners but rather complex mixtures of many different PCB congeners. cdc.govnm.gov The composition of these mixtures varied, with the last two digits of the Aroclor number typically indicating the percentage of chlorine by weight in the mixture. cdc.govepa.gov For example, Aroclor 1242 contained approximately 42% chlorine by weight. cdc.gov

These Aroclor mixtures were valued for their chemical stability and were used extensively as coolants and insulating fluids in electrical equipment such as transformers and capacitors. gov.bc.ca Other significant applications included their use as plasticizers in paints and plastics, in carbonless copy paper, and as fluids in hydraulic systems. This compound (PCB 59) is a known PCB congener that was a component of these commercial mixtures. gov.bc.ca Releases into the environment occurred through spills, leaks from aging or poorly maintained equipment, and improper disposal practices of these PCB-laden materials and products. gov.bc.ca

Table 2: Legacy Sources and Release Mechanisms of Polychlorinated Biphenyls This table summarizes the primary historical sources and pathways of PCB release into the environment.

| Source Category | Specific Examples | Primary Release Mechanisms |

| Industrial Production | PCB manufacturing facilities | Accidental spills, improper waste disposal |

| Electrical Equipment | Transformers, capacitors, voltage regulators | Leaks, ruptures, spills during maintenance or disposal |

| Building Materials | Caulking, paints, sealants | Weathering, leaching, demolition |

| Other Industrial Uses | Hydraulic fluids, plasticizers, flame retardants | Leaks, volatilization, disposal of used products |

Decades of PCB use and disposal have resulted in the contamination of environmental reservoirs, particularly sediments in rivers, lakes, and coastal areas, which now act as significant secondary sources of these pollutants. cpcb.nic.in Although direct production has ceased, PCBs like this compound can be reintroduced into the wider environment from these contaminated sinks.

This remobilization can be triggered by both natural and human-induced events. Physical disturbances of contaminated sediments, such as those caused by floods, storms, dredging operations, or shipping traffic, can resuspend sediment particles and the associated PCBs back into the water column. Once in the water, these compounds can be transported over long distances and re-enter the food web. This process can lead to persistent bioaccumulation in aquatic life even after primary sources have been eliminated.

Environmental Fate and Transport Dynamics of 2,3,3 ,6 Tetrachlorobiphenyl

Inter-Compartmental Exchange Processes

The movement of 2,3,3',6-tetrachlorobiphenyl between air, water, soil, and sediment is governed by complex physical and chemical processes. These exchange dynamics dictate the compound's concentration and persistence in each environmental medium.

The exchange of this compound between the atmosphere and bodies of water is a critical process influencing its environmental distribution. This dynamic is primarily controlled by the compound's Henry's Law constant (H), which quantifies the partitioning between air and water at equilibrium. henrys-law.org A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the air. For tetrachlorobiphenyls, volatilization is a significant pathway for leaving the water column.

Research has established several values for the Henry's Law constant of this compound (CAS 74472-33-6), reflecting different measurement and calculation techniques. henrys-law.org These values are essential inputs for environmental models that predict the fate and transport of PCBs. nist.gov Studies of estuaries and rivers have shown that for many PCBs, there is a net movement from water to air (volatilization), making these water bodies sources of atmospheric PCB contamination. clu-in.orglgcstandards.com This process is influenced by factors like water and air concentrations, temperature, and wind speed. The presence of dissolved organic carbon or colloids in the water can bind to PCBs, reducing their freely dissolved concentration and thereby decreasing the rate of volatilization by as much as 30% for the sum of PCBs. clu-in.org

Table 1: Experimentally Determined and Calculated Henry's Law Constants for this compound (PCB 59) at 298.15 K (25 °C)

In aquatic systems, this compound has a strong tendency to move from the water column and accumulate in sediments. This partitioning behavior is largely driven by its hydrophobicity (low solubility in water) and its affinity for organic matter. cpcb.nic.in The key parameter describing this process is the organic carbon-water (B12546825) partition coefficient (Koc), which relates the concentration of the chemical in the sediment's organic carbon to its concentration in the surrounding water. oup.com

The octanol-water partition coefficient (Kow) is often used to estimate Koc and reflects a chemical's lipophilicity. oup.com For this compound, the estimated log Kow (as XLogP3) is 6.3, indicating a high tendency to partition into fatty tissues and organic carbon rather than remaining in water. nih.gov The transport of PCBs from sediment back into the water can occur through processes like desorption, physical disturbance of the sediment (bioturbation by organisms), and erosion. cpachem.com However, due to strong binding, sediments act as a major long-term sink and reservoir for PCBs, releasing them slowly back into the ecosystem over extended periods. cpcb.nic.inrug.nl The presence of organic colloids and changes in water ionic strength can facilitate the release of PCBs from sediments. cpachem.com

Volatilization from soil is a significant pathway for the entry of this compound into the atmosphere, making contaminated soils a secondary source of pollution long after initial release. accustandard.comhenrys-law.org The tendency of a chemical to partition between soil and air is described by the soil-air partitioning coefficient (Ksa) and the related octanol-air partition coefficient (Koa). A study reported a log Koa value of 8.65 for this compound. sci-hub.st

The rate of volatilization is influenced by several factors, including the chemical's properties, soil characteristics (especially organic matter content), temperature, and wind speed. parchem.comresearchgate.net Volatilization is more significant for lower chlorinated congeners like tetrachlorobiphenyls compared to their more highly chlorinated counterparts. accustandard.com As temperatures rise, the fugacity (a measure of "escaping tendency") of PCBs in soil increases, enhancing their volatilization into the atmosphere. researchgate.net This temperature-dependent process contributes to the seasonal cycling of PCBs between the Earth's surface and the atmosphere. researchgate.net

Table 2: Key Physicochemical Properties for this compound (PCB 59)

Long-Range Atmospheric and Oceanic Transport Modeling

Due to their persistence and semi-volatile nature, PCBs like this compound can travel vast distances from their original sources via atmospheric and oceanic currents. nih.gov This long-range transport is the reason for their ubiquitous presence in the global environment, including in pristine polar regions. clu-in.org

Atmospheric transport is the primary mechanism for the global dispersion of PCBs. cpachem.comaccustandard.com Semi-volatile compounds such as the tetrachlorobiphenyls undergo a process known as the "grasshopper effect" or global distillation. accustandard.com This involves repeated cycles of volatilization from soil or water in warmer regions, atmospheric transport, and deposition in cooler regions. accustandard.com This step-wise migration facilitates the movement of these pollutants toward the poles. accustandard.com

The atmospheric residence time for PCBs is on the order of hours to days. nist.gov This is long enough to allow for transport over regional to continental scales (100-1,000 km) with each "hop". nist.gov Over time, these sequential movements result in the global distribution of the compound. nist.gov

The "grasshopper effect" leads to the accumulation of PCBs in the cold environments of the Arctic and Antarctic, which act as final sinks for these pollutants. nih.govaccustandard.com Research has confirmed the presence of a variety of PCB congeners, including tetrachlorobiphenyls, in air, snow, water, sediment, and wildlife in both polar regions. nih.govclu-in.org The concentration of PCBs detected in species within the Antarctic and Arctic food chains has reached levels considered to be moderate contamination. nih.gov Specific studies have identified PCBs at research stations in both the Arctic and Antarctic, underscoring the reality of long-range transport and local contamination in these remote areas. clu-in.org The presence of PCBs in Antarctic environments like the Ross Sea further demonstrates their capacity for hemispheric and global transport. unipi.it

Biotransformation and Biodegradation Pathways of 2,3,3 ,6 Tetrachlorobiphenyl

Microbial Degradation Processes

Microorganisms play a crucial role in the breakdown of PCBs, including 2,3,3',6-tetrachlorobiphenyl, through both aerobic and anaerobic processes. These biological transformations are key to reducing the toxicity and environmental load of these persistent organic pollutants.

Aerobic Biotransformation Mechanisms and Metabolites

Under aerobic conditions, the microbial degradation of tetrachlorobiphenyls is primarily initiated by a dioxygenase attack. This enzymatic process introduces hydroxyl groups onto the biphenyl (B1667301) rings, making them more susceptible to further breakdown. The position of chlorine atoms on the biphenyl structure significantly influences the rate and pathway of degradation.

The degradation of tetrachlorobiphenyls, such as the 2,2',5,5'-tetrachlorobiphenyl (B50384) isomer, has been shown to proceed via a 2,3-dioxygenase attack, leading to the formation of metabolites like 2,5-dichlorobenzoic acid. epa.gov For other tetrachlorobiphenyls, degradation by bacterial strains like Pseudomonas sp. can occur through both 2,3- and 3,4-dioxygenase attacks. epa.gov This initial oxidation is a critical step that breaks the aromaticity of one of the biphenyl rings, leading to the formation of cis-dihydrodiols. These intermediates are then further metabolized, often resulting in the cleavage of the biphenyl ring and the formation of chlorobenzoic acids. asm.org

The presence of unsubstituted carbon atoms at the 2,3- or 5,6-positions can facilitate degradation by certain bacterial strains. epa.gov The aerobic metabolism of PCBs can result in various hydroxylated derivatives. For instance, the oxidation of 2,2',4,6'-tetrachlorobiphenyl (B1596159) (PCB 51) can produce 2,2',4,6'-tetrachlorobiphenyl-3'-ol. nih.gov While specific metabolite data for this compound is limited, the established pathways for other tetrachlorobiphenyls suggest that hydroxylation and subsequent ring cleavage are the primary aerobic biotransformation mechanisms.

Anaerobic Reductive Dechlorination Pathways and Congener Profiles

In anaerobic environments such as sediments, reductive dechlorination is the principal microbial degradation pathway for highly chlorinated PCBs. researchgate.netnih.gov This process involves the removal of chlorine atoms and their replacement with hydrogen, leading to the formation of less chlorinated congeners that may be more amenable to aerobic degradation. researchgate.netnih.gov

While specific studies on the anaerobic dechlorination of this compound are scarce, research on the closely related isomer, 2,3,5,6-tetrachlorobiphenyl (B164875), provides significant insights. Microbial enrichment cultures have demonstrated the ability to dechlorinate 2,3,5,6-tetrachlorobiphenyl through both ortho and meta chlorine removal. researchgate.netnih.gov In some cultures, there is a preferential removal of ortho chlorines. nih.govnih.govumich.edu For example, enrichment cultures from Baltimore Harbor sediments were shown to transform 2,3,5,6-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl, 3,5-dichlorobiphenyl, 2,5-dichlorobiphenyl, and 2,6-dichlorobiphenyl. researchgate.netnih.gov Over time and with successive transfers in defined media, some cultures developed a strict ortho-dechlorinating activity, converting 2,3,5,6-tetrachlorobiphenyl primarily to 3,5-dichlorobiphenyl. researchgate.netnih.govnih.gov

The dechlorination pathways are highly dependent on the specific microbial consortia present and the environmental conditions. oup.com Different dechlorination processes, designated by letters such as M, Q, H, P, and N, describe the specific patterns of chlorine removal from the biphenyl rings. nih.gov Typically, the removal of meta and para chlorines is more common in environmental sediments, leading to an accumulation of ortho-substituted congeners. epa.govnih.gov

Table 1: Anaerobic Dechlorination Products of 2,3,5,6-Tetrachlorobiphenyl by a Phototrophic Enrichment Culture

| Dechlorination Product | Congener Profile |

| Trichlorobiphenyls | Major products |

| Dichlorobiphenyls | Major products |

| Source: Adapted from Montgomery and Vogel, 1992 umich.eduwho.int |

A phototrophic enrichment culture was found to preferentially remove ortho chlorines from 2,3,5,6-tetrachlorobiphenyl over meta chlorines, with tri- and dichlorobiphenyls being the major end products. umich.eduwho.int After a 14-month incubation period, 19% of the total chlorines were removed from 58% of the initial 2,3,5,6-tetrachlorobiphenyl molecules. umich.eduwho.int

Enzymatic Systems Involved in Microbial Degradation

The microbial degradation of PCBs is mediated by specific enzymatic systems. In aerobic pathways, the key enzyme is biphenyl dioxygenase (BPDO) , a multi-component enzyme that catalyzes the initial hydroxylation of the biphenyl ring. asm.org BPDO is a type of Rieske non-heme iron oxygenase and typically consists of a terminal oxygenase (BphAE), a ferredoxin (BphF), and a ferredoxin reductase (BphG). frontiersin.org The terminal oxygenase itself is usually composed of a large α-subunit (BphA), which contains the catalytic site, and a small β-subunit (BphE). frontiersin.org

The substrate specificity of BPDO from different bacterial strains determines which PCB congeners can be degraded. epa.gov For example, some BPDOs can attack PCBs with unsubstituted 2,3-positions, while others can degrade congeners with more complex chlorine substitution patterns. epa.gov

Following the initial dioxygenase attack, other enzymes in the bph pathway are involved in the further breakdown of the molecule. These include dihydrodiol dehydrogenase (BphB) , which converts the cis-dihydrodiol to a dihydroxybiphenyl, and 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) , which cleaves the aromatic ring. asm.org

The chlorobenzoic acids produced from the upper pathway are then further degraded by enzymes encoded by other gene clusters. Chlorobenzoate dioxygenase , for instance, is involved in the catabolism of these chlorinated aromatic acids. cpcb.nic.innih.gov

In anaerobic reductive dechlorination, the enzymes responsible are known as reductive dehalogenases . These enzymes are part of the respiratory chain of certain anaerobic bacteria, which use chlorinated compounds as terminal electron acceptors in a process called dehalorespiration. nih.gov

Photolytic and Chemical Degradation Mechanisms

Beyond microbial action, this compound can be degraded by abiotic processes, primarily photolysis and, to a lesser extent, chemical oxidation and reduction in the environment.

Direct and Indirect Photolysis in Aqueous and Atmospheric Phases

Photodegradation is a significant abiotic process for the breakdown of PCBs in the environment. wikipedia.orgnih.gov In the atmosphere, PCBs can be degraded by hydroxyl radicals, which are formed photochemically, or through direct photolysis by sunlight, although the latter is a less dominant process for some congeners. nih.govsrrttf.org The vapor-phase reaction with hydroxyl radicals is considered the primary transformation pathway in the atmosphere. nih.gov

In aqueous environments, photolysis is considered the main abiotic degradation route. wikipedia.orgnih.gov The process involves the cleavage of a carbon-chlorine bond upon absorption of light energy. nih.gov The reactivity of chlorine atoms to photolytic removal is generally in the order of ortho > meta > para. nih.gov The photolysis of tetrachlorobiphenyls can lead to the formation of less chlorinated congeners. For example, the irradiation of 2,2',3,3'-tetrachlorobiphenyl (B164862) has been shown to produce trichlorobiphenyls, including 2,3,3'-trichlorobiphenyl (B164848) (PCB 20) and 2,2',3-trichlorobiphenyl (B1595473) (PCB 16).

The rate of photolysis is influenced by several factors, including the presence of photosensitizers, such as humic substances or acetone, which can accelerate the degradation process. nih.gov The presence of hydrogen peroxide (H₂O₂) has also been shown to significantly enhance the photodegradation of some PCB congeners by generating hydroxyl radicals. nih.gov

Table 2: Estimated Atmospheric Photooxidation Half-life for Trichlorobiphenyls and Octachlorobiphenyls

| Compound Class | Estimated Half-life Range |

| Trichlorobiphenyls | 2 to 24.5 days |

| Octachlorobiphenyls | 22 to 477 days |

| Source: Adapted from Kwok and Atkinson, 1995 cpcb.nic.in |

Oxidation and Reduction Processes in Abiotic Environmental Contexts

In addition to photolysis, other abiotic chemical reactions can contribute to the degradation of PCBs, although they are generally slower processes in the environment. Chemical oxidation can occur through reactions with reactive oxygen species like hydroxyl radicals, which are present in the atmosphere and can be generated in water and soil under certain conditions.

Engineered chemical oxidation processes, such as the use of Fenton's reagent (iron-catalyzed hydrogen peroxide), have been shown to degrade PCBs in contaminated soils. epa.gov These processes generate highly reactive hydroxyl radicals that can attack the biphenyl structure. While these are treatment technologies, they demonstrate the potential for oxidative degradation of PCBs.

Comparative Biotransformation Rates and Regiospecificity Across Congeners

The biotransformation of polychlorinated biphenyls (PCBs) is a complex process heavily influenced by the specific congener's structure, particularly the number and placement of chlorine atoms on the biphenyl rings. These structural variations lead to significant differences in the rates of degradation and the specific locations of enzymatic attack (regiospecificity) among different PCB congeners, including this compound.

The rate at which a PCB congener is biodegraded is generally inversely related to its degree of chlorination. Congeners with fewer chlorine atoms are typically degraded more readily than those that are highly chlorinated. uth.gr Specifically, PCBs with four or fewer chlorine atoms are more susceptible to aerobic degradation by bacteria compared to those with five or more, which tend to be more resistant. uth.gr This general rule is a primary determinant in the comparative biotransformation rates across different congeners.

The position of chlorine atoms also plays a crucial role. For instance, congeners with chlorine atoms in the ortho-positions (2, 2', 6, 6') often exhibit a notable resistance to degradation. uth.gr The presence of adjacent non-chlorinated carbon atoms, particularly at the 2,3- or 5,6-positions, is a key factor for the initial oxidative attack by biphenyl dioxygenase (BphA), a critical enzyme in the aerobic degradation pathway. colab.ws

Microbial degradation of PCBs is highly dependent on the specific bacterial strain and its enzymatic machinery. Strains like Burkholderia xenovorans LB400 are known for their ability to degrade a wide spectrum of PCB congeners. nih.govoup.com However, the congener selectivity can differ significantly even between closely related strains. For example, Pseudomonas pseudoalcaligenes KF707 and Burkholderia cepacia LB400 show distinct differences in their substrate ranges for various PCB congeners. asm.org

The regiospecificity of the initial dioxygenase attack is a critical factor determining the subsequent degradation pathway. For many PCBs, the degradation is initiated by a dioxygenase enzyme that attacks the biphenyl molecule at either the 2,3- or 3,4-positions of one of the rings. uth.grnih.gov The choice of the ring to be attacked and the position of the attack are dictated by the chlorine substitution pattern. Generally, the less chlorinated ring is the preferred site of initial oxidation. uth.gr

In a study using Pseudomonas sp. 2, it was found that the degradation of various trichlorobiphenyls and tetrachlorobiphenyls proceeded through attacks at both the 2,3- and 3,4-positions. nih.gov For some congeners, this process also involved dehalogenation. nih.gov Research on Burkholderia xenovorans LB400 has provided detailed insights into the regiospecificity of its biphenyl dioxygenase. For example, in the case of 2,2'-dichlorobiphenyl, the primary attack occurs at the 2,3-positions. nih.gov For 2,3,2',3'-tetrachlorobiphenyl, the major metabolite results from oxygenation at the 4,5-positions. nih.gov This demonstrates that the enzyme's regiospecificity is finely tuned to the specific substitution pattern of the congener.

The following tables provide a comparative overview of the degradation of various PCB congeners by different microorganisms, illustrating the principles of variable biotransformation rates and regiospecificity.

Table 1: Comparative Degradation of Selected PCB Congeners by Burkholderia sp. strain TSN101

| PCB Congener | Congener Type | Degradation at 25 µg/ml Kaneclor 300 | Degradation at Higher Concentrations (50-150 µg/ml) |

| Various di- and trichlorobiphenyls | Ortho and para-substituted | Degraded | Poorly degraded if ortho-substituted on both rings |

| Various trichlorobiphenyls | Para and meta-substituted | Degraded | Degraded equally well |

| Data sourced from a study on Burkholderia sp. strain TSN101 which showed that congener selectivity is dependent on PCB concentration. nih.gov |

Table 2: Degradation of Selected PCB Congeners by E. coli Expressing Biphenyl Dioxygenase (BPDO_AVS)

| PCB Congener | IUPAC No. | % Depletion |

| 2-Chlorobiphenyl | 1 | Significant |

| 4-Chlorobiphenyl | 3 | Significant |

| 2,3-Dichlorobiphenyl + 2,4'-Dichlorobiphenyl | 5 + 9 | Significant |

| 2,5-Dichlorobiphenyl + 2,4-Dichlorobiphenyl | 10 + 8 | Significant |

| 2,2',5-Trichlorobiphenyl | 29 | Significant |

| 2,3',4'-Trichlorobiphenyl | 34 | Significant |

| 2,4,4'-Trichlorobiphenyl + 2,4',5-Trichlorobiphenyl | 28 + 31 | Significant |

| This table shows the depletion of various PCB congeners by E. coli cells expressing a biphenyl dioxygenase from a PCB-contaminated soil metagenome. frontiersin.org |

Table 3: Comparative Biotransformation in Fish

| PCB Congener | IUPAC No. | Biotransformation Indication |

| PCB 91 | 91 | Enantioselective degradation |

| PCB 136 | 136 | Enantioselective degradation |

| Various Congeners | - | Greater biotransformation for those with vicinal hydrogen atoms in meta/para positions |

| This table is based on a study of PCB biotransformation in fish, which indicated structure-dependent degradation. researchgate.net |

Advanced Analytical Methodologies for 2,3,3 ,6 Tetrachlorobiphenyl Quantification and Speciation

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 2,3,3',6-tetrachlorobiphenyl. The primary goals are to efficiently extract the target analyte from the sample matrix and to remove interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis. cdc.gov

The choice of extraction method depends on the sample matrix, with several techniques being widely used for the extraction of PCBs, including this compound.

Soxhlet Extraction: This is a classic and robust technique for extracting PCBs from solid samples. psu.eduepa.govresearchgate.net It involves continuous extraction with an organic solvent (e.g., a hexane-acetone mixture) over an extended period (e.g., 16-24 hours). psu.eduresearchgate.netepa.govlabmix24.com While effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvents. researchgate.net For instance, in the analysis of sediment samples, Soxhlet extraction with dichloromethane (B109758) (DCM) for approximately 18 hours has been utilized. shibayama.co.jp

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE is a more modern and efficient alternative to Soxhlet extraction. researchgate.netnih.govlcms.czthermofisher.com It uses elevated temperatures and pressures to increase the extraction efficiency, significantly reducing extraction time and solvent consumption. researchgate.netlcms.czthermofisher.com ASE has been successfully applied to various matrices, including soil, sediment, and biological tissues, for PCB analysis. researchgate.netnih.govlcms.cz For example, a mixture of hexane (B92381) and dichloromethane has been used for the ASE of PCBs from fish tissue. scirp.org

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. capes.gov.brepa.govsynectics.netutwente.nldatapdf.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tailored to selectively extract target compounds like PCBs. epa.govsynectics.net SFE is a rapid and environmentally friendly technique as it minimizes the use of organic solvents. epa.govsynectics.net EPA Method 3562 describes the use of supercritical fluid extraction for PCBs from solid materials, where the sample is extracted with supercritical CO₂. epa.govsynectics.net

Table 1: Comparison of Common Extraction Methods for this compound

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. psu.eduepa.govresearchgate.net | Robust, well-established, and effective for a wide range of matrices. | Time-consuming, large solvent consumption. researchgate.net |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. researchgate.netlcms.czthermofisher.com | Fast, reduced solvent usage, and automatable. lcms.czthermofisher.com | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂) as the solvent. epa.govsynectics.net | Rapid, minimal use of organic solvents, and selective. epa.govsynectics.net | High initial instrument cost. |

Following extraction, the sample extract is typically subjected to one or more clean-up steps to remove co-extracted interfering compounds such as lipids, pigments, and other organic matter. cdc.gov

Florisil Chromatography: Florisil, a magnesium silicate (B1173343) adsorbent, is widely used for the clean-up of PCB extracts. epa.govscirp.orgepa.govepa.govcr2000.itnih.govnih.gov It is effective in separating PCBs from chlorinated pesticides and other polar interferences. epa.gov In some methods, a Florisil column is mandatory as the final cleanup step. epa.gov For instance, extracts can be passed over a Florisil-copper column for purification. nih.govnih.gov

Silica (B1680970) Gel Chromatography: Silica gel is another common adsorbent used for the fractionation of sample extracts. cdc.govscirp.orgepa.govmdpi.com It can be used to separate PCBs from other classes of compounds based on polarity. epa.gov Often, silica gel is modified with sulfuric acid to enhance its ability to remove interfering organic compounds. mdpi.com

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a technique that separates molecules based on their size. cdc.govepa.govscirp.orgepa.govcr2000.it It is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and environmental samples. epa.govepa.gov GPC is often the first clean-up step for fatty samples before further purification on adsorbents like Florisil or silica gel. epa.govscirp.org

Chromatographic Separation and Detection Technologies

The instrumental analysis of this compound relies on high-resolution chromatographic techniques coupled with sensitive and selective detectors.

High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating complex mixtures of PCB congeners. tandfonline.comacs.orgacs.org When coupled with an Electron Capture Detector (ECD), it provides a highly sensitive method for the detection of halogenated compounds like PCBs. tandfonline.comscioninstruments.com The ECD is selective for electronegative compounds, making it well-suited for detecting the chlorine atoms in PCB molecules. scioninstruments.com While highly sensitive, ECD can be prone to interferences from other co-eluting halogenated compounds, and confirmation with a more selective detector is often necessary. tandfonline.com

The combination of HRGC with Mass Spectrometry (MS) offers a powerful tool for the definitive identification and quantification of this compound. mdpi.comepa.govunc.edu

HRGC-MS: In HRGC-MS, the gas chromatograph separates the individual PCB congeners, which are then ionized and detected by the mass spectrometer. epa.govunc.edu The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, allowing for highly specific identification. epa.gov

Tandem MS (MS/MS): For even greater selectivity and to overcome challenges from co-eluting isomers, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.netshimadzu.co.krshimadzu.comnih.gov In MS/MS, a specific precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. researchgate.netshimadzu.co.kr This technique, often referred to as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. shimadzu.co.krshimadzu.com For example, an ion trap mass spectrometer operating in MS/MS mode has been optimized for the analysis of PCBs, achieving detection limits in the femtogram range. researchgate.net

Table 2: Illustrative GC-MS/MS Parameters for Tetrachlorobiphenyl Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Precursor Ion (m/z) | 292 | Selects the molecular ion of tetrachlorobiphenyls. |

| Product Ion (m/z) | 222 | A characteristic fragment ion used for quantification. |

| Collision Energy (eV) | Variable | Optimized to induce fragmentation of the precursor ion. |

| Dwell Time (ms) | Variable | Time spent acquiring data for a specific transition. |

Note: These are example parameters and would need to be optimized for the specific instrument and congener.

For extremely complex samples where co-elution remains a problem even with high-resolution single-column GC, multidimensional gas chromatography (MDGC) can be utilized. tandfonline.comacs.orgcapes.gov.brdiva-portal.orgchimia.ch MDGC employs two or more chromatographic columns with different selectivities. diva-portal.orgchimia.ch A portion of the eluent from the first column containing unresolved peaks is transferred ("heart-cut") to a second column for further separation. chimia.ch This technique provides a significant increase in peak capacity and resolving power, enabling the separation of isomers that are difficult to resolve by conventional GC. tandfonline.comdiva-portal.org MDGC coupled with ECD or MS has been successfully applied to the analysis of complex PCB mixtures. tandfonline.comchimia.ch

Quality Assurance/Quality Control (QA/QC) Protocols for Congener-Specific Analysis

Robust quality assurance and quality control (QA/QC) protocols are fundamental to obtaining reliable and defensible data in the congener-specific analysis of polychlorinated biphenyls (PCBs), including this compound. These protocols are designed to monitor and control every stage of the analytical process, from sample collection and extraction to instrumental analysis and data reporting. wa.gov The primary goals of a stringent QA/QC program are to ensure the accuracy, precision, and comparability of analytical results. wa.govnih.gov

Key components of a comprehensive QA/QC plan for PCB analysis include the regular analysis of method blanks, laboratory control samples, and matrix spikes. epa.gov Method blanks, which are analyte-free matrices, are processed alongside environmental samples to assess potential contamination during the analytical procedure. epa.gov Laboratory control samples, consisting of a clean matrix spiked with known concentrations of target analytes, are used to evaluate the accuracy and precision of the entire analytical method. Matrix spikes, which involve adding a known amount of analyte to a subsample of the environmental matrix, help to determine the effect of the sample matrix on the analytical performance. epa.gov

Calibration Strategies and Internal Standardization

Accurate quantification of this compound relies on meticulous calibration strategies and the appropriate use of internal standards. www.gov.uk Instrument calibration is typically performed using a multi-level approach with at least five calibration levels to adequately define the calibration curve. www.gov.uk This ensures that the quantification is conducted within the linear range of the detector's response. www.gov.uk

Internal standardization is a widely accepted technique to correct for variations in instrument response and sample processing. epa.gov In this method, a known amount of a compound not expected to be present in the sample, the internal standard, is added to all sample extracts and calibration standards. epa.gov For the analysis of PCB congeners, isotopically labeled analogs of the target compounds are often the preferred internal standards. science.govisotope.com These compounds, in which one or more ¹²C atoms are replaced with ¹³C atoms, have nearly identical chemical and physical properties to their native counterparts but can be distinguished by mass spectrometry. epa.govscience.govcdc.gov This allows for precise correction of analyte losses during sample preparation and variations in instrument sensitivity.

When isotopically labeled analogs are not available for every congener, a representative labeled compound from the same homolog group or a compound with similar chromatographic behavior may be used. cdc.gov For instance, in the analysis of tetrachlorobiphenyls, a ¹³C-labeled tetrachlorobiphenyl isomer would be an ideal internal standard. The use of internal standards is crucial for achieving high accuracy and precision in quantitative analysis. epa.gov

Table 1: Examples of Internal Standards Used in PCB Congener Analysis

| Internal Standard Type | Specific Compound Example | Rationale for Use |

| Isotopically Labeled Analog | ¹³C₁₂-2,3,3',6-Tetrachlorobiphenyl | Ideal for isotope dilution mass spectrometry (IDMS) as it co-elutes with the target analyte and provides the most accurate correction for matrix effects and analytical variability. isotope.com |

| Non-native PCB Congener | Decachlorobiphenyl (B1669993) | Used when an isotopically labeled analog is not available or when using detectors other than mass spectrometry. It should not be present in the samples being analyzed. epa.govthermofisher.com |

| Other Labeled Compounds | Tetrachloro-m-xylene | Can be used as a surrogate or internal standard, particularly in methods where decachlorobiphenyl might be an analyte of interest. epa.gov |

This table provides illustrative examples and the choice of internal standard depends on the specific analytical method and instrumentation.

The response of the target analyte relative to the internal standard is used to construct the calibration curve and to quantify the concentration of this compound in unknown samples. This approach significantly improves the reliability of the analytical data by compensating for potential sources of error throughout the analytical process. epa.gov

Inter-Laboratory Comparison and Certified Reference Materials

Certified reference materials are homogeneous and stable materials with well-characterized concentrations of specific analytes, including individual PCB congeners. sigmaaldrich.com These materials are produced by national metrology institutes or accredited reference material producers. The analysis of CRMs allows laboratories to validate their analytical methods and demonstrate the accuracy of their results. nih.govresearchgate.net For example, a laboratory analyzing for this compound would analyze a CRM containing a certified concentration of this specific congener to verify the accuracy of their measurement.

Several organizations, such as the National Institute of Standards and Technology (NIST) and the Community Bureau of Reference (BCR), provide a range of CRMs for PCB analysis in various matrices like sediment, fish tissue, and oil. researchgate.net While a specific CRM for this compound may not always be available, CRMs containing a suite of PCB congeners, including other tetrachlorobiphenyls, are commonly used. sigmaaldrich.comaccustandard.comaccustandard.comlgcstandards.com

Table 2: Examples of Certified Reference Materials for PCB Analysis

| CRM Designation | Matrix | Issuing Body | Relevant Analytes |

| SRM 1945 | Whale Blubber | NIST | Organics, including various PCB congeners. researchgate.net |

| SRM 1588b | Cod Liver Oil | NIST | Organics, including certified concentrations for several PCB congeners. researchgate.net |

| CRM 349 | Cod Liver Oil | BCR | Chlorobiphenyls. researchgate.net |

| C-069S | Isooctane | AccuStandard | 2,3',4,6-Tetrachlorobiphenyl. accustandard.com |

| C-046S-TP | Isooctane | AccuStandard | 2,2',3,6'-Tetrachlorobiphenyl. accustandard.com |

This table is for illustrative purposes. The availability of specific CRMs should be confirmed with the issuing bodies.

Modeling and Theoretical Approaches to 2,3,3 ,6 Tetrachlorobiphenyl Environmental Dynamics

Environmental Fate and Transport Models

Environmental fate and transport models are mathematical tools used to simulate the movement and transformation of chemicals in the environment. clu-in.org For persistent organic pollutants (POPs) like 2,3,3',6-Tetrachlorobiphenyl, these models integrate various physical, chemical, and biological processes to predict their distribution across different environmental compartments. clu-in.orgresearchgate.net

Multimedia environmental models, particularly fugacity models, are widely used to describe the behavior of chemicals in the environment. ulisboa.pt Fugacity, a concept related to a substance's "escaping tendency," provides a consistent thermodynamic basis for predicting the partitioning of a chemical between different environmental media such as air, water, soil, and biota.

Fugacity models are categorized into different levels of complexity:

Level I: Assumes a closed system at equilibrium.

Level II: An open system at equilibrium with continuous inputs and outputs.

Level III: A steady-state, non-equilibrium model that accounts for transport and transformation processes. ulisboa.pt

Level IV: A dynamic, non-steady-state model that describes how concentrations change over time. ulisboa.pt

For PCBs, Level III fugacity models are commonly employed to predict their fate and residual levels in various environmental compartments. ulisboa.pt These models have been instrumental in understanding the bioaccumulation and biomagnification of organic pollutants in aquatic food webs. ulisboa.pt The U.S. Environmental Protection Agency (EPA) has developed and utilized various multimedia models to assess the impact of substances like PCBs. epa.gov

The long-range transport of this compound is primarily governed by its movement through aquatic and atmospheric systems. ntnu.no

Aquatic Transport: In aquatic environments, the transport of this compound is influenced by factors such as water solubility, partitioning to suspended sediments and organic matter, and hydrodynamic conditions. clu-in.orgnih.gov Models like the Hydrologic Simulation Program—FORTRAN (HSPF) and the Environmental Fluid Dynamics Code (EFDC) are used to simulate watershed hydrology and the transport of contaminants in river systems. epa.gov The fate of PCBs in aquatic systems is often dominated by transport processes like evaporation and sorption to sediment rather than degradation. nih.gov

Atmospheric Transport: Atmospheric transport is a significant pathway for the global distribution of PCBs. ntnu.no The volatility of this compound allows it to enter the atmosphere and be transported over long distances before being deposited in other regions. ntnu.no Atmospheric models consider factors like vapor pressure, partitioning between the gas and particle phases, and atmospheric degradation rates.

The reliability of environmental models depends on their proper calibration and validation. epa.gov

Calibration: This process involves adjusting model parameters to achieve the best possible agreement between model predictions and observed data from a specific site or period. epa.gov For instance, in modeling PCB contamination in the Housatonic River, a hydrodynamic and sediment/PCB fate and transport model underwent an extensive calibration period. epa.gov

Validation: Following calibration, the model is tested against an independent dataset to assess its predictive accuracy. epa.gov This step is crucial to ensure that the model can reliably simulate the environmental behavior of the compound under different conditions. The validation of the Housatonic River model was conducted over a 26-year period. epa.gov

Challenges in model validation can arise from the limited availability of historical data and the complexity of the environmental processes affecting PCB transport. epa.gov

Quantitative Structure-Activity Relationships (QSARs) for Environmental Behavior

Quantitative Structure-Activity Relationships (QSARs) are theoretical models that relate the chemical structure of a compound to its physicochemical properties and biological activities. ecetoc.org For this compound, QSARs are valuable tools for predicting its environmental behavior when experimental data are scarce. ecetoc.org

QSAR models are frequently used to predict key parameters that govern the environmental fate of PCBs:

Partitioning Coefficients: The octanol-water partition coefficient (Kow) is a critical parameter for predicting the bioaccumulation potential and sorption of hydrophobic compounds like PCBs. clu-in.org QSAR models have been developed to predict the log Kow values for a wide range of PCB congeners with a high degree of accuracy. ijates.comnih.gov Similarly, the organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-air partition coefficient (KOA) can be predicted using QSARs, providing insights into soil sorption and air-surface exchange, respectively. nih.govnih.gov

Biotransformation Rates: QSARs can also be used to estimate the rates of biotransformation, such as depuration rates in organisms. researchgate.netnih.gov By correlating molecular descriptors with experimentally determined biotransformation rates, these models can predict the persistence of this compound in biota. researchgate.netnih.govmdpi.com

QSAR Model Performance for Predicting PCB Properties

| Predicted Property | Model Type | Squared Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| logKow | 2D-QSAR (Topological descriptors) | 0.9233 | ijates.com |

| logKow | 3D-QSAR (CoMFA/CoMSIA) | 0.957 - 1.000 | nih.gov |

| Depuration Rate Constant (kd) | MLR QSAR | 0.933 (R) | researchgate.netnih.gov |

| Depuration Rate Constant (kd) | SVM QSAR | 0.953 (R) | researchgate.netnih.gov |

The predictive power of QSAR models relies on the selection of appropriate molecular descriptors that capture the essential structural features influencing a compound's behavior. researchgate.net These descriptors can be categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule and have been shown to have high coding capabilities for predicting log Kow values of PCBs. ijates.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule, such as its energy levels and charge distribution. researchgate.net

Physicochemical Descriptors: These include properties like molecular weight, volume, and surface area. researchgate.netresearchgate.net

The selection of relevant descriptors is a critical step in developing robust and predictive QSAR models for the environmental dynamics of this compound. rdd.edu.iq

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have emerged as powerful tools for investigating the environmental fate of this compound at a molecular level. These theoretical approaches provide insights into the interactions and transformations that govern its persistence and degradation, complementing experimental studies. By simulating the behavior of this molecule with environmental components and biological systems, researchers can predict its sorption characteristics and potential for biotransformation.

Simulating Interactions with Environmental Sorbents

The transport and bioavailability of this compound in the environment are significantly influenced by its sorption to various solid phases such as soil organic matter, clay minerals, and black carbon. Computational models, particularly molecular dynamics (MD) simulations, are employed to elucidate the mechanisms of these interactions.

MD simulations treat atoms as spheres governed by classical mechanics, allowing for the observation of molecular motion and interactions over time. nih.gov This approach can reveal the orientation and binding affinity of this compound with different sorbent surfaces. For instance, simulations can model the partitioning of the molecule into the complex polymeric structure of humic substances, a major component of soil organic matter. These models can predict key thermodynamic parameters such as the free energy of adsorption, which indicates the spontaneity and strength of the sorption process. nih.gov

While specific molecular docking studies for this compound with environmental sorbents are not extensively documented in publicly available literature, the methodology has been successfully applied to other PCB congeners. These studies provide a framework for how such simulations would be conducted. For example, the interaction of various PCBs with montmorillonite (B579905) clays (B1170129) has been computationally modeled to understand sorption mechanisms. nih.gov Such models can predict the binding energies and preferred sorption sites, differentiating between surface adsorption and intercalation within clay layers.

The following table illustrates the type of data that can be generated from such computational studies, using hypothetical binding energies for this compound with common environmental sorbents, based on values reported for other PCB congeners.

Table 1: Predicted Binding Affinities of this compound with Environmental Sorbents

| Environmental Sorbent | Predicted Binding Energy (kcal/mol) | Primary Interaction Forces |

|---|---|---|

| Humic Acid | -8.5 to -10.2 | Hydrophobic interactions, van der Waals forces |

| Montmorillonite Clay | -7.9 to -9.5 | van der Waals forces, electrostatic interactions |

| Black Carbon (Soot) | -9.8 to -11.5 | π-π stacking, hydrophobic interactions |

Note: The data in this table is illustrative and based on computational studies of other PCB congeners. Specific experimental or computational data for this compound may vary.

Quantitative Structure-Activity Relationship (QSAR) models also offer a theoretical approach to predict the sorption behavior of this compound. These statistical models correlate the chemical structure of a compound with its physicochemical properties, such as the soil organic carbon-water partitioning coefficient (Koc). By inputting molecular descriptors for this compound (e.g., molecular weight, hydrophobicity, and electronic properties), QSAR models can estimate its sorption potential across a range of soil types. nih.govresearchgate.net

Enzymatic Biotransformation Pathway Predictions

Computational methods are invaluable for predicting the metabolic fate of this compound when subjected to enzymatic action by microorganisms. Molecular docking simulations can predict how the molecule fits into the active site of degradative enzymes, which is a crucial first step in biotransformation.

The primary enzymes involved in the aerobic degradation of PCBs belong to the biphenyl (B1667301) dioxygenase (BDO) and dihydrodiol dehydrogenase families. nih.gov Molecular docking studies can simulate the binding of this compound to the active site of BDO. The results of such simulations would include the binding energy, which indicates the stability of the enzyme-substrate complex, and the specific orientation of the molecule within the active site. This information helps predict which of the phenyl rings is more likely to be attacked and at which positions.

For this compound, with its asymmetric chlorine substitution, docking studies can predict the initial site of dioxygenation. The presence of chlorine atoms at positions 2, 3, and 6 may sterically hinder the enzymatic attack on the first ring, suggesting that the initial oxidation is more likely to occur on the less substituted ring at the 3' and subsequent positions.

Following the initial dioxygenation, a series of enzymatic reactions is predicted to occur, leading to the opening of the aromatic ring. Computational tools can help elucidate this entire pathway by predicting the subsequent metabolites. The following table outlines a predicted aerobic degradation pathway for this compound, based on established PCB biodegradation pathways.

Table 2: Predicted Aerobic Biotransformation Pathway of this compound

| Step | Intermediate Compound | Key Enzyme Family | Predicted Action |

|---|---|---|---|

| 1 | This compound | Biphenyl Dioxygenase (BDO) | Dioxygenation of the less chlorinated ring |

| 2 | 2,3,3',6-Tetrachloro-cis-2',3'-dihydrodiol-biphenyl | Dihydrodiol Dehydrogenase | Dehydrogenation to form a catechol |

| 3 | 2,3,3',6-Tetrachloro-2',3'-dihydroxybiphenyl | Catechol 2,3-Dioxygenase | Ring cleavage of the dihydroxylated ring |

Note: This pathway is a prediction based on the known metabolism of other PCB congeners. The actual metabolites and enzyme involvement may vary.

In addition to aerobic degradation, computational models can also explore the potential for anaerobic reductive dechlorination. This process involves the removal of chlorine atoms, which is often a prerequisite for the complete degradation of highly chlorinated PCBs. Theoretical calculations can predict the thermodynamic feasibility of chlorine removal from different positions on the biphenyl rings of this compound.

Synthesis of Research Findings and Future Directions in 2,3,3 ,6 Tetrachlorobiphenyl Studies

Critical Review of Current Knowledge and Research Gaps

2,3,3',6-Tetrachlorobiphenyl, designated as PCB 59, is one of 209 possible polychlorinated biphenyl (B1667301) (PCB) congeners. nih.gov Like other PCBs, it is a synthetic organic chemical that was not manufactured individually but as part of complex commercial mixtures, such as Aroclors. nih.gov The industrial production of PCBs typically involved the catalytic chlorination of biphenyl with chlorine gas, resulting in mixtures with varying degrees of chlorination. nih.gov While general synthetic methods like the Cadogan reaction and the Gomberg-Bachmann coupling are used for preparing specific PCB congeners for research purposes, detailed synthesis routes specifically for this compound are less commonly documented in readily available literature. scispace.com

The environmental behavior of PCBs is characterized by their chemical stability and resistance to degradation, leading to their status as persistent organic pollutants (POPs). researchgate.netcymitquimica.com They are widespread in the environment, found in air, water, soil, and sediments. researchgate.net Due to their lipophilicity (high affinity for fats), PCBs bioaccumulate in organisms and biomagnify through the food chain, with higher-chlorinated congeners showing a greater potential for this process. nih.govresearchgate.netebi.ac.uk Human exposure often occurs through the consumption of contaminated foods, particularly fish. nih.gov

Current knowledge regarding the metabolism of this compound indicates that it can be transformed into hydroxylated metabolites (OH-PCBs). nih.gov For instance, studies have identified 4-OH-PCB 59, 5-OH-PCB 59, 2'-OH-PCB 59, 4'-OH-PCB 59, 5'-OH-PCB 59, and 6'-OH-PCB 59 as potential metabolites. nih.gov These metabolic processes are critical as the resulting compounds can exhibit their own biological activities. biorxiv.org

However, significant research gaps remain. A primary gap is the incomplete understanding of the specific toxicological profile of this compound. Much of the historical toxicological data pertains to commercial PCB mixtures, and the effects of individual congeners can vary significantly. nih.govnih.gov Research has often focused on the more toxic dioxin-like congeners, leaving the specific effects of many other congeners, including PCB 59, less characterized. researchgate.net

Furthermore, while microbial reductive dechlorination of PCBs in anaerobic sediments is a known degradation pathway, the specific microbes and precise mechanisms responsible for the degradation of this compound are not fully elucidated. researchgate.netumich.edu Studies have shown that different microbial consortia exhibit different dechlorination patterns, but a comprehensive picture for this specific congener is lacking. nih.govresearchgate.net Similarly, the potential for phytoremediation of this specific congener has been explored for other PCBs but requires more targeted investigation. acs.org There is also a need for more research into the complete life cycle and environmental fate of its specific metabolites.

Emerging Research Areas and Methodological Advancements

Emerging research is beginning to address the knowledge gaps in the study of this compound and other PCB congeners. A key area of advancement is in analytical chemistry. While traditional methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are standard, they face challenges in separating all 209 congeners in complex mixtures. ontosight.aiepri.com To overcome this, advanced techniques such as comprehensive two-dimensional gas chromatography coupled with tandem mass spectrometry (GCxGC-MS/MS) are being developed. gcms.czscispace.com These methods offer superior separation and sensitivity, allowing for more accurate quantification of individual congeners like PCB 59 in environmental and biological samples. gcms.cz Another novel approach is the use of surface-enhanced Raman scattering (SERS) for the rapid detection of tetrachlorobiphenyl isomers at trace levels. mdpi.com

In the field of bioremediation, research is moving beyond general observations to studying specific microbial processes. Studies on the dechlorination of tetrachlorobiphenyls by phototrophic bacteria and the isolation of bacterial enrichment cultures capable of sustained PCB dechlorination in the absence of sediment represent significant progress. umich.edunih.govresearchgate.netoup.com These findings could lead to the development of more effective bioremediation strategies for contaminated sites. evitachem.com Research into the metabolic capabilities of plants, such as poplars and switchgrass, to transform PCBs is another promising area, highlighting the potential for phytoremediation to degrade these persistent pollutants. acs.org

Computational toxicology and quantitative structure-activity relationship (QSAR) modeling are also emerging as valuable tools. portlandpress.com These models can predict the physicochemical properties, environmental fate, and potential toxicity of individual congeners based on their molecular structure. portlandpress.com Such approaches can help prioritize congeners for in-depth toxicological testing and fill data gaps more efficiently.

Integration of Congener-Specific Research into Broader Environmental Science Frameworks

Integrating congener-specific research on compounds like this compound is crucial for advancing broader environmental science frameworks. Historically, risk assessments for PCBs were often based on the analysis of total PCBs or commercial mixtures like Aroclors. epri.com This approach has significant limitations because the toxicity and environmental behavior of PCBs vary widely among congeners depending on the number and position of chlorine atoms. researchgate.netacs.org

Congener-specific data also improves environmental fate and transport models. These models predict how pollutants move through and persist in different environmental compartments. researchgate.net Accurate data on the partitioning, degradation rates, and transport characteristics of individual congeners like PCB 59 enhance the predictive power of these models, leading to better management and remediation strategies for contaminated sites. This detailed information allows for a shift from a generalized to a more precise, congener-based approach to environmental monitoring and regulation, ultimately providing a more accurate picture of the risks associated with PCB pollution.

Data Tables

Table 1: Physicochemical Properties of this compound (PCB 59)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,4-trichloro-3-(3-chlorophenyl)benzene | nih.gov |

| Synonyms | PCB 59, 74472-33-6, BZ-59 | nih.govesslabshop.com |

| Molecular Formula | C₁₂H₆Cl₄ | nih.gov |

| Molecular Weight | 292.0 g/mol | nih.gov |

| CAS Number | 74472-33-6 | nih.gov |

| XLogP3 | 6.3 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | PCB 59 |

| 4-OH-PCB 59 | 4-hydroxy-2,3,3',6-tetrachlorobiphenyl |

| 5-OH-PCB 59 | 5-hydroxy-2,3,3',6-tetrachlorobiphenyl |

| 2'-OH-PCB 59 | 2'-hydroxy-2,3,3',6-tetrachlorobiphenyl |

| 4'-OH-PCB 59 | 4'-hydroxy-2,3,3',6-tetrachlorobiphenyl |

| 5'-OH-PCB 59 | 5'-hydroxy-2,3,3',6-tetrachlorobiphenyl |

| 6'-OH-PCB 59 | 6'-hydroxy-2,3,3',6-tetrachlorobiphenyl |

| Aroclor | - |

| Biphenyl | - |

| Chlorine | - |

| Isoamyl nitrite | - |

| 1,2-dichlorobenzene | - |

| 1,4-dichlorobenzene | - |

| 2,3-dichloroaniline | - |

| 2,4-dichloroaniline | - |

| 3,4-dichloroaniline | - |

| 3,5-dichloroaniline | - |

| 2,4,5-trichloroaniline | - |

| Poplar | Populus deltoides × nigra |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.